molecular formula C9H5F4N5 B12577451 6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 191872-72-7

6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B12577451
CAS No.: 191872-72-7
M. Wt: 259.16 g/mol
InChI Key: VRAVMHXIPMWWOV-UHFFFAOYSA-N
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Description

6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine is a fluorinated aromatic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tetrafluorophenyl group attached to a triazine ring, which imparts unique chemical and physical properties. The fluorine atoms in the phenyl ring enhance the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,3,4,5-tetrafluoroaniline with cyanogen chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazine ring. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and efficacy.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The triazine ring structure allows for interactions with nucleic acids and other biomolecules, potentially affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine: A closely related compound with similar structural features but different substitution patterns.

    2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine: Another triazine derivative with variations in the fluorine substitution on the phenyl ring.

Uniqueness

6-(2,3,4,5-Tetrafluorophenyl)-1,2,4-triazine-3,5-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

191872-72-7

Molecular Formula

C9H5F4N5

Molecular Weight

259.16 g/mol

IUPAC Name

6-(2,3,4,5-tetrafluorophenyl)-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H5F4N5/c10-3-1-2(4(11)6(13)5(3)12)7-8(14)16-9(15)18-17-7/h1H,(H4,14,15,16,18)

InChI Key

VRAVMHXIPMWWOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=C(N=C(N=N2)N)N

Origin of Product

United States

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